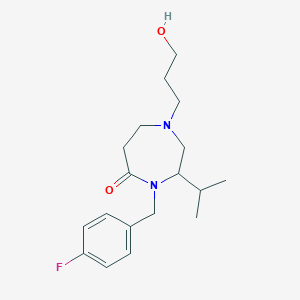![molecular formula C18H21N5 B5326911 N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine](/img/structure/B5326911.png)
N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DENAQ, and it is a potent inhibitor of nitric oxide synthase (NOS).
Mecanismo De Acción
DENAQ exerts its inhibitory effect on NOS by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, thereby reducing the levels of NO in the body. DENAQ has been shown to be a selective inhibitor of neuronal NOS (nNOS) and inducible NOS (iNOS) but not endothelial NOS (eNOS).
Biochemical and Physiological Effects:
DENAQ has been shown to have various biochemical and physiological effects. In vitro studies have shown that DENAQ can reduce the production of NO and other reactive nitrogen species (RNS) in various cell types. In vivo studies have shown that DENAQ can reduce the levels of NO and RNS in various tissues, including the brain, heart, and liver. Additionally, DENAQ has been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DENAQ has several advantages for lab experiments. It is a highly potent and selective inhibitor of NOS, which makes it an ideal tool for studying NO signaling pathways. DENAQ is also stable and can be easily synthesized in large quantities. However, DENAQ has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the body are not well understood. Additionally, DENAQ has a short half-life, which can make it challenging to study its effects in vivo.
Direcciones Futuras
There are several future directions for research on DENAQ. One area of research is the study of its potential applications in the treatment of various diseases, such as neurodegenerative diseases and inflammatory disorders. Another area of research is the development of more potent and selective NOS inhibitors based on the structure of DENAQ. Additionally, further studies are needed to understand the long-term effects of DENAQ on the body and its potential side effects.
Conclusion:
In conclusion, N-{[2-(diethylamino)pyridin-3-yl]methyl}quinoxalin-2-amine is a potent inhibitor of NOS that has gained significant attention in scientific research. Its synthesis method has been optimized to produce high yields of pure DENAQ. DENAQ has potential applications in various scientific research fields, including the study of NO signaling pathways and the treatment of various diseases. Further research is needed to understand the long-term effects of DENAQ and its potential applications in medicine.
Métodos De Síntesis
The synthesis method of DENAQ involves the reaction of 2-chloroquinoxaline with 2-(diethylamino)pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure DENAQ. This synthesis method has been optimized to produce high yields of DENAQ with good purity.
Aplicaciones Científicas De Investigación
DENAQ has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of DENAQ is in the study of nitric oxide (NO) signaling pathways. DENAQ is a potent inhibitor of NOS, which is an enzyme responsible for the production of NO. By inhibiting NOS, DENAQ can modulate NO signaling pathways and help in the study of various physiological processes.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-3-23(4-2)18-14(8-7-11-19-18)12-21-17-13-20-15-9-5-6-10-16(15)22-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADQUVHFCZLXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-fluorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5326852.png)
![(3,4-difluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5326857.png)
![4-{[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5326862.png)
![methyl 5-[(3-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5326874.png)
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![2-{[(3,5-dimethyl-1-piperidinyl)acetyl]amino}benzamide](/img/structure/B5326900.png)
![4-cyclobutyl-6-methyl-2-[3-(2-methylpiperidin-1-yl)azetidin-1-yl]pyrimidine](/img/structure/B5326909.png)

![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-prop-2-yn-1-ylacetamide](/img/structure/B5326914.png)
![2-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5326917.png)
![{[(3-acetyl-1H-indol-1-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B5326927.png)